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molecular formula C10H13NO2 B3050147 3-o-Tolylamino-propionic acid CAS No. 23947-32-2

3-o-Tolylamino-propionic acid

Cat. No. B3050147
M. Wt: 179.22 g/mol
InChI Key: HCXWJUKTMCSHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04593101

Procedure details

3-(2-Methylanilino)propionic acid is prepared in a manner similar to that described in Example 1, but starting from o-toluidine (64.3 g; 0.60 mol), acrylic acid (11.6 g; 0.16 mol) and water (36.6 cc). A white powder (23.85 g) is thus obtained which, after recrystallisation in a toluene/hexane mixture (70:30 by volume), gives a pure product (21.7 g; 0.12 mol), m.p. 87° C.
Quantity
64.3 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
36.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11]>O>[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][CH2:11][CH2:10][C:9]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
64.3 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
36.6 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(NCCC(=O)O)C=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 23.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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